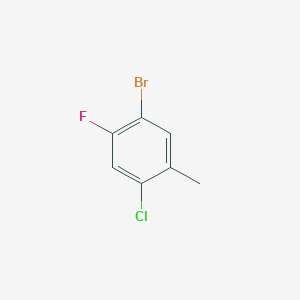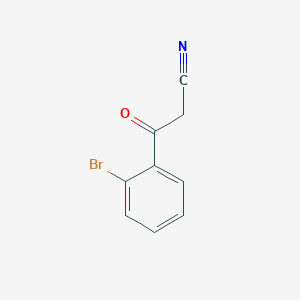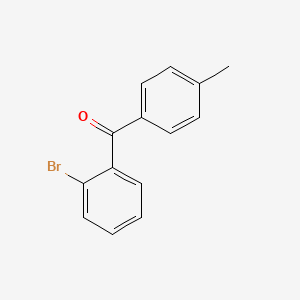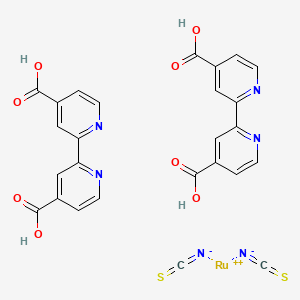
1-Bromo-4-chloro-2-fluoro-5-methylbenzene
Übersicht
Beschreibung
1-Bromo-4-chloro-2-fluoro-5-methylbenzene is a halogenated aromatic compound that is not directly discussed in the provided papers. However, similar compounds have been studied, which can give insights into the properties and reactivity of halogenated benzenes. For instance, 1-bromo-3-fluorobenzene has been investigated using spectroscopic methods and density functional theory (DFT) calculations, which can be relevant to understanding the electronic structure of halogenated benzenes .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions starting from simpler aromatic compounds. For example, 1,4-bis(bromomethyl)-2-fluorobenzene was synthesized from p-xylene through nitration, reduction, diazotization, and bromination steps . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was prepared from 3,4-dimethylbenzenamine via diazotization and bromination . These methods indicate that the synthesis of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene would likely involve a sequence of carefully controlled reactions, including halogenation and possibly functional group transformations.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be significantly influenced by the presence of halogen atoms due to their electronegativity and size. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed diverse packing motifs and interactions, such as C–H···Br and C–Br···Br, which could also be expected in the structure of 1-Bromo-4-chloro-2-fluoro-5-methylbenzene .
Chemical Reactions Analysis
Halogenated benzenes can undergo various chemical reactions, including nucleophilic substitution and carbonylation. For instance, 1-bromo-2-fluorobenzenes have been used in palladium-catalyzed carbonylative reactions with different nucleophiles to form six-membered heterocycles . This suggests that 1-Bromo-4-chloro-2-fluoro-5-methylbenzene could also participate in similar reactions, potentially leading to the formation of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes can be deduced from spectroscopic studies and computational methods. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and its molecular geometry and vibrational frequencies were calculated using DFT methods . These studies provide valuable information on the influence of halogen atoms on the vibrational modes of benzene derivatives. Additionally, the electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were analyzed, which are crucial for understanding the reactivity and stability of the compound .
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms : The compound has been studied in the context of aromatic nucleophilic substitution (SNAr) reactions. Research by Onyido and Hirst (1991) indicates that the interplay of steric and electronic factors significantly influences the mechanism of these reactions (Onyido & Hirst, 1991).
Electrochemical Fluorination : Studies on the electrochemical fluorination of halobenzenes, including 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, have been conducted to understand side reactions and formation mechanisms of various fluorinated compounds (Horio et al., 1996).
Vibrational Spectroscopy : The vibrational spectra of halobenzene cations, including those similar to 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, have been analyzed to understand their electronic states and molecular vibrations (Kwon, Kim & Kim, 2002).
Chemoselectivity in Cobalt-Catalyzed Reactions : The compound has been included in studies exploring the chemoselectivity of cobalt-catalyzed carbonylation, demonstrating the stability of fluorine substituents during these reactions (Boyarskiy et al., 2010).
Synthesis of NMDA Receptor Antagonists : Research has explored the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists from 1-Bromo-4-chloro-2-fluoro-5-methylbenzene, highlighting its potential in medicinal chemistry (Xun & Qing-ping, 2004).
Triazidation Processes : The compound has been involved in studies on triazidation of trifluorobenzenes, contributing to the development of new photoactive cross-linking reagents for polymer chemistry (Chapyshev & Chernyak, 2013).
Photoreactions with Cyclopentene : It has been used in studies investigating photoreactions with cyclopentene, specifically focusing on insertion into carbon-halogen bonds (Bryce-smith, Dadson & Gilbert, 1980).
Regioselective Lithiation : Studies have focused on the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, including compounds similar to 1-Bromo-4-chloro-2-fluoro-5-methylbenzene (Mongin & Schlosser, 1996).
Safety And Hazards
The compound is classified under GHS07. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-2-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMGARFZRFRQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451759 | |
| Record name | 5-Bromo-2-chloro-4-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-chloro-2-fluoro-5-methylbenzene | |
CAS RN |
200190-87-0 | |
| Record name | 5-Bromo-2-chloro-4-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40451759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-6-chloro-4-fluoro-toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















